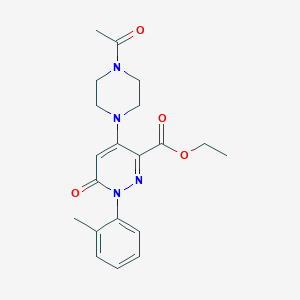

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-(4-acetylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-4-28-20(27)19-17(23-11-9-22(10-12-23)15(3)25)13-18(26)24(21-19)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJXDCDVZAUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical processes.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparaison Avec Des Composés Similaires

Key Trends :

- Electron-withdrawing groups (e.g., CF₃, F) improve metabolic stability but may reduce solubility.

- Hydroxyl groups (e.g., 12d) increase melting points via intermolecular hydrogen bonding .

Substitution at Position 3 (Ester vs. Other Functional Groups)

The ethyl ester at position 3 is a common feature in pyridazine derivatives. However, sulfonate esters (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)) exhibit distinct properties:

- Ester Group (Target Compound) : Enhances lipophilicity, favoring membrane permeability.

- Sulfonate Group (7a) : Increases water solubility and ionic character, suitable for aqueous formulations .

Substitution at Position 4 (Acetylpiperazine vs. Other Moieties)

The 4-acetylpiperazinyl group differentiates the target compound from analogs with simpler substituents:

- This moiety is prevalent in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

- Amino/Cyano Groups: In compounds like 21 (Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno-pyridazine-1-carboxylate), primary amines or nitriles at position 4 reduce steric bulk but may limit receptor interactions .

Activité Biologique

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922120-63-6) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is with a molecular weight of 384.4 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₄ |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 922120-63-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer properties of similar compounds. A study highlighted that piperazine derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapy.

Neuropharmacological Effects

Piperazine compounds are known to influence the central nervous system. Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may exhibit anxiolytic and antidepressant effects due to its interaction with neurotransmitter systems . Studies on related compounds have shown modulation of serotonin and dopamine receptors, which are critical in mood regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various piperazine derivatives, including Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In a preclinical study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.